molecular formula C15H16FN3S B1230789 1-(4-fluorophenyl)-N-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide

1-(4-fluorophenyl)-N-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide

Cat. No. B1230789
M. Wt: 289.4 g/mol
InChI Key: SRMOWRGHSFUUDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-N-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is an organofluorine compound.

Scientific Research Applications

Monoamine Oxidase Inhibitory Activities

Research on derivatives of this compound, including those substituted by halogens, has shown that they inhibit monoamine oxidase (MAO)-A enzyme with high selectivity. These derivatives demonstrate potential antidepressant and anxiolytic activities, as indicated by in vivo tests like Porsolt forced swimming and elevated plus-maze tests (Koç et al., 2014).

Synthesis and Reactions with Nucleophiles

Studies have explored the synthesis and reactions of related compounds with O- and N-nucleophiles. The reactions lead to transformations of the trifluoromethyl group to amide and amidine groups, along with the aromatization of the pyrrolo[1,2-a]pyrazine system (Terenin et al., 2011).

Human Monoamine Oxidase Inhibitory Activities

Another research focus is the in vitro evaluation of derivatives for their human monoamine oxidase (hMAO) inhibitory activities. Specific derivatives have been found to potently inhibit MAO-A isoforms, with potential implications for treatments in neuropsychiatric disorders (Şentürk et al., 2012).

Anticancer Activity

A study on a related compound revealed potent anticancer activity in prostate cancer and breast cancer cells. The compound induced apoptosis via caspase-3 activation and cleavage of PARP in these cancer cells, suggesting its potential as an anticancer agent (Seo et al., 2019).

Antimicrobial Activity

Research on analogues of this compound has shown promising antimicrobial activities. The synthesized compounds were tested against different microorganisms, indicating their potential use in developing new antimicrobial agents (Abdelhamid et al., 2010).

properties

Molecular Formula

C15H16FN3S

Molecular Weight

289.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide

InChI

InChI=1S/C15H16FN3S/c1-17-15(20)19-10-9-18-8-2-3-13(18)14(19)11-4-6-12(16)7-5-11/h2-8,14H,9-10H2,1H3,(H,17,20)

InChI Key

SRMOWRGHSFUUDT-UHFFFAOYSA-N

SMILES

CNC(=S)N1CCN2C=CC=C2C1C3=CC=C(C=C3)F

Canonical SMILES

CNC(=S)N1CCN2C=CC=C2C1C3=CC=C(C=C3)F

solubility

40.8 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-fluorophenyl)-N-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
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1-(4-fluorophenyl)-N-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
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1-(4-fluorophenyl)-N-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Reactant of Route 5
1-(4-fluorophenyl)-N-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide

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